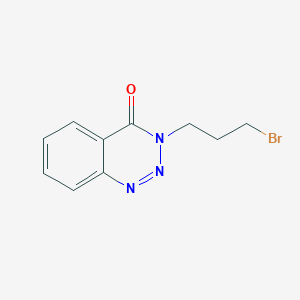

3-(3-bromopropyl)-1,2,3-benzotriazin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(3-bromopropyl)-1,2,3-benzotriazin-4(3H)-one” likely contains a benzotriazinone core, which is a type of heterocyclic compound. The “3-bromopropyl” indicates a three-carbon chain attached to the benzotriazinone with a bromine atom .

Molecular Structure Analysis

The molecular structure of this compound would likely include a benzotriazinone ring with a 3-carbon chain (propyl group) attached, with a bromine atom on the end of this chain .Chemical Reactions Analysis

The bromine atom in the “3-bromopropyl” group could potentially be reactive, as bromine is often used in organic chemistry as a leaving group. This could allow for various substitution reactions to occur .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the bromine atom) would all influence its properties .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Medicinal Chemistry

- Benzyl 3-bromopropyl ether (the compound’s alternative name) serves as a valuable building block in organic synthesis. Researchers use it to create more complex molecules, such as (2S,3S)-1-[(triisopropylsilyl)oxy]-7-(benzyloxy)-2,3-(isopropylidenedioxy)-4(Z)-heptene. This compound is essential for the total synthesis of various natural products and pharmaceutical intermediates .

Photochemical Reactions and Psoralen Derivatives

- Benzyl 3-bromopropyl ether plays a role in the preparation of psoralen derivatives. Specifically, it contributes to the synthesis of 5-(3-Benzyloxypropoxy)psoralen (PAP-7). Psoralens are important in photobiology and photomedicine due to their ability to intercalate with DNA and exhibit photochemical reactions .

Total Synthesis of Zincophorin

- Zincophorin, a natural product with intriguing biological activities, can be synthesized using Benzyl 3-bromopropyl ether as a key intermediate. Researchers have explored its total synthesis to understand its properties and potential applications .

Alkaloid Synthesis: (+)-Anatoxin-a

- (+)-Anatoxin-a, a toxic alkaloid produced by certain cyanobacteria, has been studied for its effects on the nervous systemBenzyl 3-bromopropyl ether contributes to the total synthesis of this alkaloid, aiding in investigations related to its biological activity .

Chemical Biology and Functional Group Transformations

- Researchers use this compound to explore functional group transformations. Its reactivity allows for the introduction of various substituents, making it a versatile tool in chemical biology studies .

Storage and Handling Considerations

- Benzyl 3-bromopropyl ether is slightly soluble in water and should be stored under dry inert gas to prevent degradation. It is incompatible with air and oxidizing agents .

Wirkmechanismus

Safety and Hazards

As with any chemical compound, handling “3-(3-bromopropyl)-1,2,3-benzotriazin-4(3H)-one” would require appropriate safety measures. The specific hazards would depend on the properties of the compound, but the presence of a bromine atom suggests that it could potentially be harmful if ingested or inhaled .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(3-bromopropyl)-1,2,3-benzotriazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3O/c11-6-3-7-14-10(15)8-4-1-2-5-9(8)12-13-14/h1-2,4-5H,3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGYPMITAXMAHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2372699.png)

![1-(3-methylphenyl)-N-{[1-(pyridin-2-yl)pyrrolidin-2-yl]methyl}methanesulfonamide](/img/structure/B2372700.png)

![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2372703.png)

![4-((3,5-Dimethylisoxazol-4-yl)methyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2372704.png)

![4-(ethylthio)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2372711.png)

![2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B2372714.png)

![N-(1-cyanocycloheptyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]acetamide](/img/structure/B2372715.png)